molecular formula C17H15NO2 B11565532 4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one

4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one

Cat. No.: B11565532
M. Wt: 265.31 g/mol
InChI Key: HBMKZPGFXBGMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H15NO2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one typically involves the reaction of 4-chloro-2H-chromen-2-one with 2,5-dimethylaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, quinones, and chroman-2-one compounds .

Scientific Research Applications

4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dimethylphenyl)amino]-2H-chromen-2-one
  • 4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one
  • 4-[(2,5-dimethylphenyl)amino]-2H-chroman-2-one

Uniqueness

4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one is unique due to its specific substitution pattern on the aromatic ring and the chromen-2-one core. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(2,5-dimethylanilino)chromen-2-one

InChI

InChI=1S/C17H15NO2/c1-11-7-8-12(2)14(9-11)18-15-10-17(19)20-16-6-4-3-5-13(15)16/h3-10,18H,1-2H3

InChI Key

HBMKZPGFXBGMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.